Dimercury diiodide

Acousto-optics Polarimetry Optical activity

Researchers optimizing compact acousto-optic devices face a trade-off between crystal path length and polarization efficiency. Hg₂I₂ resolves this with 232°/mm specific rotation (22.1% higher than Hg₂Cl₂), enabling shorter crystals and reduced cumulative absorption losses. • IR transmission cut-off: ~33.2 μm - longest among Hg₂X₂ halides, covering 0.5-40 μm (visible through THz) in a single material. • Defined dissociative vaporization: Hg₂I₂(s) → HgI₂(s) + Hg(g); ln ∑P = -13000±300/T + 31.3±0.8 (340-410 K) for controlled Hg-vapor co-generation. • Near-zero aqueous solubility: pKsp 28.72; 2.0×10⁻⁷ g/L at 25°C simplifies handling vs. soluble mercury salts. Supplied ≥99% purity as yellow crystalline powder in light-protective packaging. Ships globally under UN 1638 (6.1/PG II) to verified laboratories.

Molecular Formula Hg2I2
Molecular Weight 654.99 g/mol
CAS No. 15385-57-6
Cat. No. B101418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimercury diiodide
CAS15385-57-6
Molecular FormulaHg2I2
Molecular Weight654.99 g/mol
Structural Identifiers
SMILESI[Hg].I[Hg]
InChIInChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2
InChIKeyNDKKKEPYKOOXLG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in alcohol, ether;  sol in soln of mercurous or mercuric nitrates
VERY SLIGHTLY SOL IN COLD WATER;  SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE
Sol in castor oil, liquid ammonia, aqua ammonia

Dimercury Diiodide (Hg₂I₂) Compound Profile


Dimercury diiodide (Hg2I2, mercury(I) iodide, mercurous iodide) is a member of the mercurous halide family (Hg2X2, X = Cl, Br, I), characterized by a linear I–Hg–Hg–I molecular structure with an Hg–Hg covalent bond length of 272 pm [1]. Unlike the more common mercuric iodide (HgI2, mercury(II) iodide), Hg2I2 features mercury in the +1 oxidation state, conferring distinct thermochemical, optical, and solubility properties [2]. The compound appears as a bright yellow, heavy powder (density 7.7 g/cm³ at 25°C), is photosensitive (disproportionates to Hg and HgI2 upon light exposure), exhibits reversible thermochromism (dark yellow → orange → red on heating), and demonstrates ultra-low aqueous solubility with a solubility product constant pKsp of 28.72 [3][4].

Identity Mercury(I) iodide (Hg₂I₂), linear I–Hg–Hg–I, +1 oxidation state
Optical activity Highest optical rotatory power in the Hg₂X₂ series
IR transparency Widest transmission window (visible through LWIR/THz)
Thermal behavior Dissociative vaporization; not congruent sublimation

Why Hg₂I₂ Cannot Be Substituted


While Hg2I2, HgI2, and other mercurous halides (Hg2Cl2, Hg2Br2) share the mercury–halogen composition space, they exhibit fundamentally different thermochemical behavior, optical performance parameters, and solubility profiles that preclude interchangeable use. HgI2 sublimes congruently as HgI2(g) and serves as a semiconductor detector material, whereas Hg2I2 undergoes dissociative vaporization to Hg(g) + HgI2(s/g) and decomposes thermally near 290°C with partial decomposition into Hg and HgI2 [1][2]. Within the Hg2X2 family, Hg2I2 demonstrates the highest optical rotatory power (232°/mm at 0.633 μm) and the longest infrared transmission cut-off (~33.2 μm), making substitution with Hg2Cl2 or Hg2Br2 performance-compromising for specific acousto-optic and polarimetric applications [3][4]. Furthermore, Hg2I2 exhibits near-complete aqueous insolubility (pKsp 28.72, water solubility 2.0×10⁻⁷ g/L at 25°C) that differentiates its handling and formulation requirements from more soluble mercury compounds [5]. The following quantitative evidence establishes where Hg2I2 provides verifiable differentiation that directly informs scientific selection.

! Substitution with Hg₂Cl₂ or Hg₂Br₂ may reduce optical rotation, altering polarization performance in acousto-optic devices.
! Using other mercurous halides may limit IR transmission range, affecting broadband single-material optical designs.
! Direct replacement of HgI₂ with Hg₂I₂ may require congruent sublimation capability that Hg₂I₂ does not provide.

Dimercury Diiodide (Hg₂I₂) Performance Evidence


Optical Rotatory Power for Polarization Control

For acousto-optic tunable filters, modulators, and polarization control devices, Hg2I2 provides the highest optical rotatory power among the mercurous halide series. Measured at a standard wavelength of 0.6328–0.633 μm, Hg2I2 exhibits an optical rotation of 232°/mm, exceeding Hg2Br2 (212°/mm) by 9.4% and Hg2Cl2 (190°/mm) by 22.1% [1][2]. This wavelength-dependent optical activity arises from the D₄ₕ crystal class structural arrangement and must be explicitly incorporated into device design calculations; selecting Hg2I2 directly impacts the achievable polarization rotation per unit crystal length and reduces the required optical path length for a given rotation specification.

Optical rotatory power
Head-to-head
Hg₂I₂: 232°/mm at 0.633 µm
vs. Hg₂Br₂: 212°/mm, Hg₂Cl₂: 190°/mm
Reported highest rotation among Hg₂X₂; may support optical-path-length optimization.
Crystalline D₄ₕ, wavelength 0.6328–0.633 µm.
Acousto-optics Polarimetry Optical activity

Infrared and Terahertz Transmission Range

The mercurous halides are valued for their ultra-wide infrared transparency, but Hg2I2 uniquely extends the long-wavelength cut-off to ~33.2 μm, well into the long-wave infrared (LWIR) and approaching the terahertz regime. This represents a 67% longer transmission window compared to Hg2Cl2 (19.9 μm) and a 21% extension beyond Hg2Br2 (27.5 μm) [1]. The ultra-wide transmission range (0.5–40 μm) makes Hg2I2 functionally irreplaceable among known acousto-optic crystals for applications requiring broadband IR coverage with a single material [2]. The cut-off wavelength is governed by two-phonon infrared absorption processes involving A₁g(ν₄) and A₂u(ν₆) phonon modes [1].

IR transmission cut-off
Head-to-head
Hg₂I₂: ~33.2 µm cut-off
vs. Hg₂Br₂: 27.5 µm, Hg₂Cl₂: 19.9 µm
Broadest IR transmission among Hg₂X₂; may support single-material broadband optics.
Transmission 0.5–40 µm, two-phonon IR absorption mechanism.
Infrared optics Terahertz materials LWIR transmission

Thermal Decomposition and Vaporization Behavior

Unlike HgI2, which sublimes congruently as HgI2(g) without decomposition across 300–420 K and is used in physical vapor deposition (PVD) of detector films, Hg2I2 undergoes dissociative vaporization according to Hg2I2(s) = HgI2(s) + Hg(g), with total vapor pressure governed by In ∑P = −13000 ± 300/T + (31.3 ± 0.8) over 340–410 K [1]. Upon rapid heating, Hg2I2 exhibits melting with partial decomposition into Hg and HgI2 at 290°C, whereas HgI2 melts congruently without decomposition [2][3]. This thermal decomposition pathway fundamentally alters vapor-phase processing strategies: Hg2I2 cannot be used as a direct substitute for HgI2 in PVD detector fabrication where congruent sublimation is required, but its dissociative vaporization makes it a source of both mercury vapor and HgI2 in controlled atmospheres.

Thermal vaporization
Head-to-head
Dissociative: Hg₂I₂(s) = HgI₂(s) + Hg(g)
ln ΣP = −13000/T + 31.3 (340–410 K)
May support mercury vapor generation; not congruent sublimation.
HgI₂ sublimes congruently; Hg₂I₂ decomposes near 290°C.
Thermal stability Phase behavior Vapor deposition

Stoichiometric Quality Control Marker

In the production of HgI2 nuclear radiation detectors and X-ray imagers, stoichiometric purity critically determines energy resolution and detector performance. Hg2I2 serves as a quantifiable marker for mercury excess in HgI2 crystals, detectable via Raman spectroscopy with a threshold of approximately 10 ppm—an order of magnitude improvement over earlier stoichiometric analysis methods [1]. The maximum solubility of Hg (as Hg2I2) in HgI2 at crystal growth temperatures is 720 ppm at 120°C; above this temperature, Hg2I2 thermally decomposes, reducing dissolved mercury concentration [2]. Large excess of mercury (>100 mole ppm) causes noticeable deterioration in energy resolution of HgI2 nuclear radiation detectors due to trapping of radiation-induced charge carriers by nonstoichiometric defects [1].

Stoichiometric QC marker
Class-level
Raman detection threshold ~10 ppm Hg₂I₂ in HgI₂
Class-level evidence; may support stoichiometric monitoring in detector production.
Earlier methods less sensitive; >100 ppm Hg excess may degrade detector resolution.
Stoichiometry analysis Radiation detectors Quality control

Application Scenarios for Dimercury Diiodide (Hg₂I₂)


Acousto-Optic Tunable Filters and Modulators

Researchers and device manufacturers developing acousto-optic tunable filters, laser beam deflectors, and polarization modulators should select Hg2I2 over Hg2Cl2 or Hg2Br2 when maximizing optical rotation per millimeter of crystal length is a design priority. The 232°/mm optical rotatory power (22.1% higher than Hg2Cl2) enables shorter optical path lengths, reducing crystal volume, material cost, and cumulative absorption losses. This advantage is particularly relevant for compact, high-throughput optical systems where component miniaturization is constrained by the required polarization rotation [1][2].

Broadband Infrared and Terahertz Components

For optical systems operating across visible through long-wave infrared (LWIR) into the terahertz band (0.5–40 μm), Hg2I2 provides the longest transmission cut-off (~33.2 μm) among acousto-optic crystals, eliminating the need for multiple detector materials or window components with different spectral coverage. This makes Hg2I2 the preferred procurement choice for single-material broadband polarizers, infrared modulators, and terahertz-band acousto-optic devices where substitution with Hg2Cl2 (19.9 μm cut-off) or Hg2Br2 (27.5 μm cut-off) would truncate the usable spectral range [3][4].

Mercury Vapor Generation by Dissociative Vaporization

Process engineers requiring a source of mercury vapor and HgI2 in controlled atmospheres should procure Hg2I2 for its dissociative vaporization behavior (Hg2I2(s) = HgI2(s) + Hg(g)). Unlike HgI2, which sublimes congruently as HgI2(g) and is preferred for PVD detector fabrication, Hg2I2 provides a defined vapor pressure curve (ln ∑P = −13000±300/T + 31.3±0.8 over 340–410 K) that enables predictable co-generation of mercury vapor and solid HgI2 for specialized deposition or reaction environments where mercury-rich conditions are required [5].

Quality Control Standards for Radiation Detectors

Manufacturers of HgI2-based X-ray detectors, nuclear radiation detectors, and medical imaging panels should procure high-purity Hg2I2 reference material for Raman spectroscopic calibration. Quantitative detection of Hg2I2 at ~10 ppm levels enables precise monitoring of mercury excess in HgI2 crystals, a critical quality parameter where deviations >100 mole ppm degrade detector energy resolution via charge carrier trapping at nonstoichiometric defects. This application leverages Hg2I2 as an analytical standard rather than a functional material, supporting yield optimization in detector production [6][7].

Application
Selection Property
Validation Focus
Acousto-optic tunable filters & modulators
Optical rotatory power ranking
Polarization rotation per crystal length
Broadband IR & THz components
IR transmission cut-off wavelength
Single-material spectral coverage
Mercury vapor generation
Dissociative vaporization pathway
Vapor pressure-controlled co-generation
QC standards for radiation detectors
Stoichiometric marker sensitivity
Raman calibration for mercury excess

Technical Documentation Hub

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